

Alectinib-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Alectinib-d8

Cat. No.: B12425960

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Alectinib-d8**, a deuterated isotopologue of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib. This document furnishes essential technical data, outlines relevant experimental protocols, and visualizes key biological and experimental workflows to support research and development activities.

Core Compound Data

Alectinib-d8 is a stable, non-radioactive isotopologue of Alectinib, which is primarily used as an internal standard in quantitative bioanalytical assays to support pharmacokinetic and metabolism studies. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, enabling precise differentiation from the unlabeled drug.

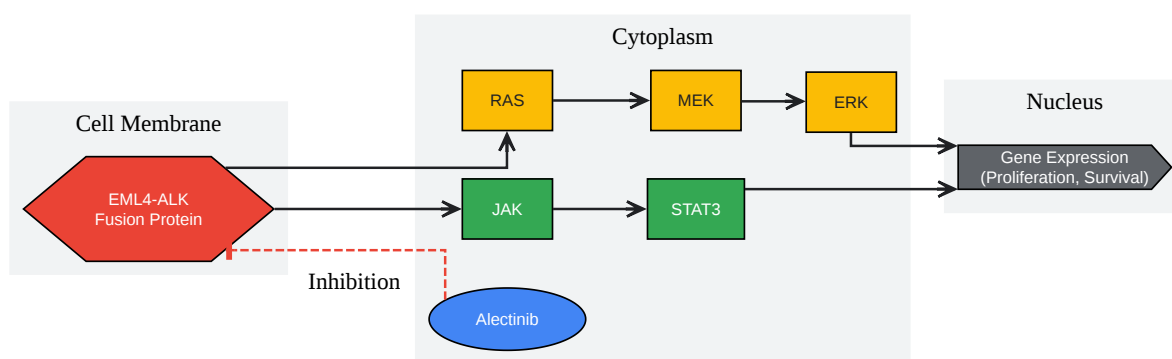
Quantitative Data Summary

Parameter	Value	Reference
CAS Number	1256585-15-5	[1] [2]
Molecular Formula	C ₃₀ H ₂₆ D ₈ N ₄ O ₂	[1]
Molecular Weight	490.67 g/mol	[1]

Mechanism of Action and Signaling Pathway

Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a

chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-MEK-ERK and JAK-STAT pathways. This blockade of oncogenic signaling ultimately leads to cell cycle arrest and apoptosis of ALK-dependent tumor cells.



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Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible use of **Alectinib-d8** in a research setting. Below are methodologies for the synthesis, and bioanalysis of **Alectinib-d8**.

Synthesis of Alectinib-d8

While specific, detailed protocols for the synthesis of **Alectinib-d8** are not publicly available, a general approach can be inferred from the known synthesis of Alectinib and standard

deuteration techniques. The synthesis of Alectinib typically involves a multi-step process. The deuterated morpholine moiety is the key component for producing **Alectinib-d8**.

Proposed Synthetic Approach:

- **Synthesis of Deuterated Morpholine:** Commercially available deuterated starting materials would be used to synthesize morpholine-d8. This could involve the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD_4).
- **Coupling with Piperidine Moiety:** The deuterated morpholine would then be coupled to a protected 4-piperidinone derivative.
- **Construction of the Carbazole Core:** The piperidine-morpholine-d8 intermediate would be reacted with a suitable bromo-substituted carbazole precursor in a Buchwald-Hartwig amination or similar cross-coupling reaction.
- **Final Steps and Purification:** Subsequent steps would involve the deprotection and final modifications to yield **Alectinib-d8**. Purification would likely be achieved through column chromatography and recrystallization to ensure high purity.

It is important to note that the specific reaction conditions, catalysts, and solvents would need to be optimized for each step to achieve a good yield and purity of the final product.

Bioanalytical Method for Alectinib Quantification using Alectinib-d8 as an Internal Standard

This protocol describes a general method for the quantification of Alectinib in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Alectinib-d8** as an internal standard.^{[3][4][5]}

1. Sample Preparation:

- To a 100 μL aliquot of the plasma sample, add 10 μL of **Alectinib-d8** internal standard working solution (concentration will depend on the expected range of Alectinib concentrations).
- Add 300 μL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.

- Vortex the mixture for 1 minute to precipitate the proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient program to achieve separation of Alectinib and **Alectinib-d8** from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Alectinib: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined).
 - **Alectinib-d8**: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined, shifted by +8 Da from Alectinib).
 - Other MS parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

3. Quantification:

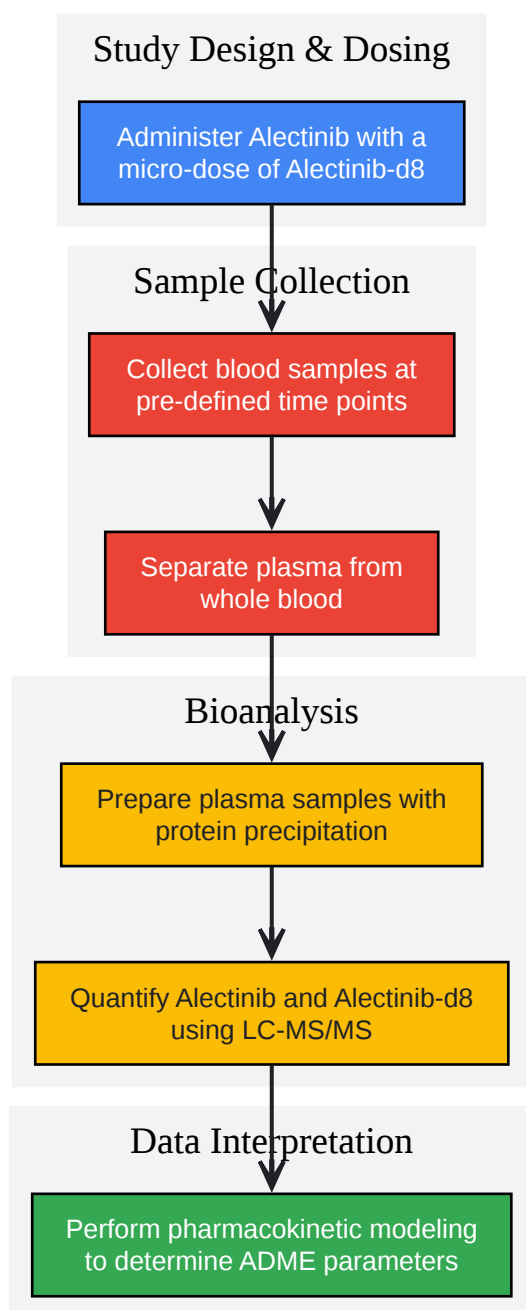
- The concentration of Alectinib in the sample is determined by calculating the peak area ratio of the analyte (Alectinib) to the internal standard (**Alectinib-d8**) and comparing this ratio to a standard curve prepared with known concentrations of Alectinib.

Experimental Workflows

Alectinib-d8 is a valuable tool in pharmacokinetic studies, allowing for the sensitive and accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Study Workflow using Alectinib-d8 as a Tracer

This workflow outlines the key steps in a typical pharmacokinetic study employing a stable isotope-labeled drug.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)



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Caption: Workflow for a pharmacokinetic study using **Alectinib-d8** as a tracer.

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